

# In-Depth Technical Guide: 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde

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## Compound of Interest

Compound Name: 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde

Cat. No.: B1311292

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Disclaimer: This document synthesizes available public information regarding 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. It is important to note that detailed peer-reviewed literature on the specific discovery, a validated synthesis protocol, and biological activities of this particular compound is not readily available in the public domain. The experimental protocols provided herein are proposed based on established principles of organic chemistry for analogous structures.

## Introduction

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a heterocyclic organic compound featuring a benzoxazine core. This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a reactive carbaldehyde (formyl) group at the 6-position and a lactam moiety within the oxazine ring suggests its potential as a versatile intermediate for the synthesis of more complex pharmaceutical agents and as a candidate for biological screening.

Despite its commercial availability as a research chemical, specific details regarding the initial discovery and development of this compound are not well-documented in accessible scientific literature. It is primarily listed as a synthetic intermediate by various chemical suppliers.[3][4][5]

## Physicochemical Properties

The fundamental physicochemical properties of 3-Oxo-3,4-dihydro-2H-benzoxazine-6-carbaldehyde have been compiled from various chemical databases and suppliers. These properties are essential for its handling, characterization, and application in a research setting.

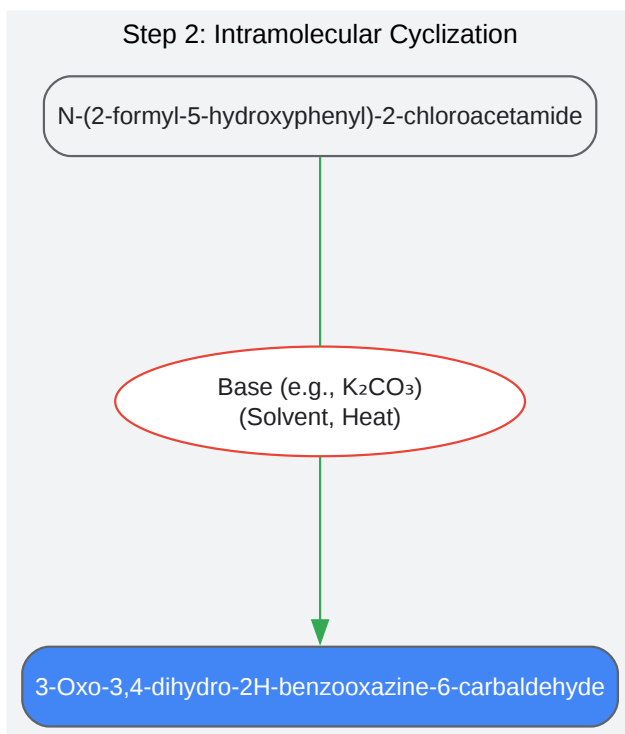
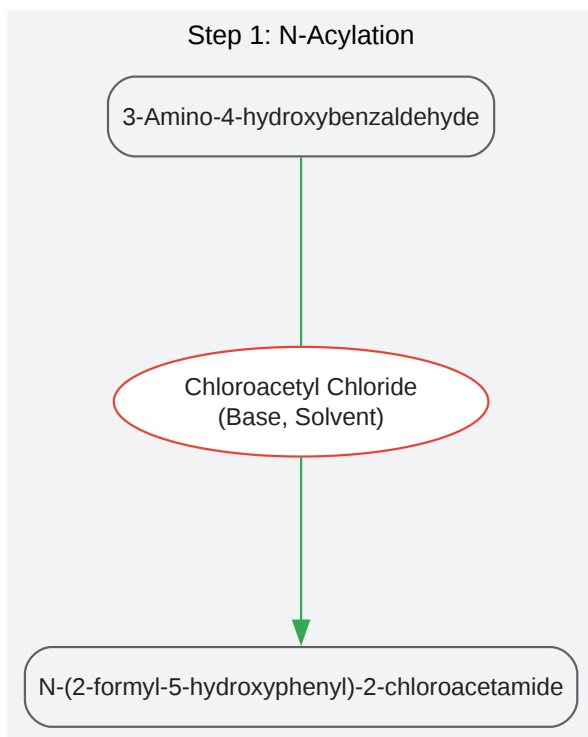
Property	Value	Reference
CAS Number	200195-15-9	[4]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	[4]
Molecular Weight	177.16 g/mol	[4]
Appearance	Yellow crystalline solid	[3]
Melting Point	219-221 °C	
Boiling Point	408.8 ± 45.0 °C at 760 mmHg	
IUPAC Name	3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde	
Synonyms	3-keto-4H-1,4-benzoxazine-6-carbaldehyde, 6-Formyl-2H-benzo[b][5]oxazin-3(4H)-one	

## Proposed Synthesis Protocol

While a specific, validated synthesis for this compound is not published, a plausible and efficient synthetic route can be designed based on well-established reactions for the formation of the 1,4-benzoxazin-3-one ring system. The proposed pathway starts from the commercially available 3-amino-4-hydroxybenzaldehyde.

The key steps involve the N-acylation of the starting aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) to form the final benzoxazinone ring.

## Proposed Synthetic Pathway Diagram



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Caption: Proposed two-step synthesis of the target compound.

## Detailed Experimental Protocol

Materials:

- 3-Amino-4-hydroxybenzaldehyde (1 eq.)<sup>[6]</sup>
- Chloroacetyl chloride (1.1 eq.)
- Pyridine or Triethylamine (1.2 eq.)
- Dichloromethane (DCM), anhydrous
- Potassium carbonate ( $K_2CO_3$ , 2.0 eq.)
- Dimethylformamide (DMF) or Acetone
- Ethyl acetate
- Hexanes
- Brine solution
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Deionized water

Step 1: Synthesis of N-(5-formyl-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

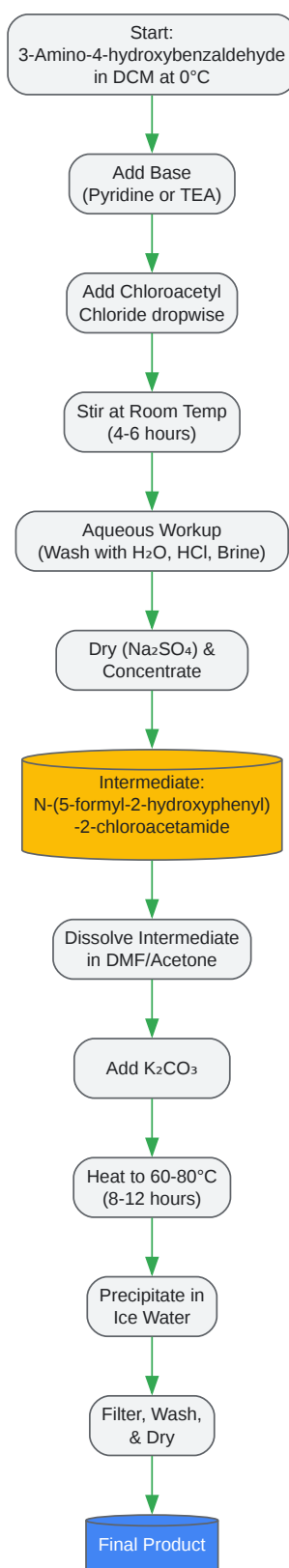
- In a round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-hydroxybenzaldehyde (1 eq.) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Slowly add pyridine or triethylamine (1.2 eq.) to the stirred solution.
- Add chloroacetyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Separate the organic layer. Wash the organic layer sequentially with 1M HCl, deionized water, and brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography or recrystallization if necessary.

#### Step 2: Synthesis of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (Final Product)

- In a round-bottom flask, dissolve the crude intermediate from Step 1 in dimethylformamide (DMF) or acetone.
- Add potassium carbonate (2.0 eq.) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
- Monitor the cyclization reaction by TLC.
- After completion, cool the mixture to room temperature and pour it into ice-cold water.
- A precipitate of the product should form. Collect the solid by vacuum filtration.
- Wash the solid with deionized water and a small amount of cold ethyl acetate or an ethyl acetate/hexanes mixture.
- Dry the product under vacuum to yield 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.

## Synthesis Workflow Diagram



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Caption: Step-by-step workflow for the proposed synthesis.

## Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde. While the broader class of benzoxazines has been investigated for various pharmacological effects, this particular derivative remains uncharacterized in the public domain. Consequently, no quantitative data (e.g., IC<sub>50</sub>, EC<sub>50</sub>) or signaling pathway diagrams can be provided.

## Conclusion

3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is a known chemical compound, available commercially for research purposes. Its fundamental physicochemical properties are documented. However, there is a significant gap in the scientific literature regarding its discovery, a detailed and validated synthetic protocol, and any evaluation of its biological properties. The synthetic route proposed in this guide represents a chemically sound and plausible method for its preparation in a laboratory setting. The presence of reactive functional groups makes it an interesting candidate for further derivatization and biological screening to explore its potential as a novel therapeutic agent or a tool for chemical biology. Future research is required to elucidate the potential biological roles and mechanisms of this compound.

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